5-Acetyl-5,10-dihydrophenazine

説明

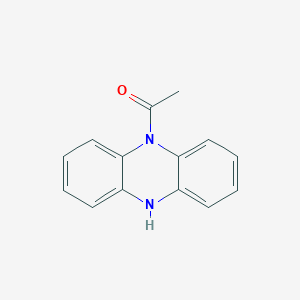

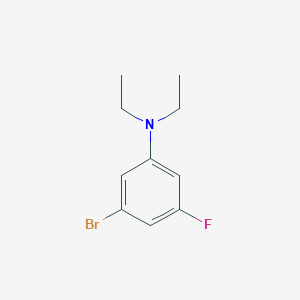

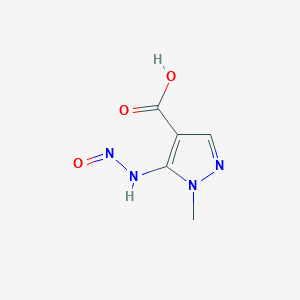

5-Acetyl-5,10-dihydrophenazine is a compound with the formula C15H12N2O3 . It is derived from the bacterium genus Kitasatospora . The compound is associated with a biosynthetic gene cluster from Kitasatospora sp. HKI 714 .

Synthesis Analysis

The synthesis of 5,10-dihydrophenazine compounds, which are precursors to 5-Acetyl-5,10-dihydrophenazine, has been reported in several studies . For instance, one study describes a one-pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines . Another study reports a high-temperature synthesis of 5,10-dihydrophenazine .Molecular Structure Analysis

The molecular structure of 5-Acetyl-5,10-dihydrophenazine is characterized by a molecular weight of 268.2720 Da and an accurate mass of 268.0848 Da . The InChIKey is OTRRZLYYKZUVRM-UHFFFAOYSA-N .Chemical Reactions Analysis

Phenazine compounds, including 5,10-dihydrophenazine, have been reported to act as efficient homogeneous and heterogeneous catalysts for the cross-dehydrogenative aza-Henry reaction . The redox activity of molecular phenazine catalysts has been exploited for aerobic oxidative amine homo- and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-5,10-dihydrophenazine include a molecular weight of 268.2720 Da and an accurate mass of 268.0848 Da . Further details on its physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Electroluminescent Devices

5-Acetyl-5,10-dihydrophenazine has been used in the development of electroluminescent (EL) devices . The compound showed excellent properties as hole injection materials in these devices . This is significant as EL devices are widely used in various fields, including display technology and lighting.

Organic Electronic Materials

The compound is of interest in the field of organic electronic materials . Nitrogen-containing polycyclic aromatic compounds like 5-Acetyl-5,10-dihydrophenazine have versatile redox properties and applications in organic electronic materials . These materials are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors.

Synthesis of Derivatives

5-Acetyl-5,10-dihydrophenazine can be used as a starting material for the synthesis of various derivatives . For example, an iron-catalyzed intramolecular ring-closing C–H amination reaction of o-phenylenediamines was developed, affording the corresponding 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines . These derivatives can potentially be used as hole-injection materials in organic electroluminescence (OEL) devices .

Pharmaceutical Research

Nitrogen-containing polycyclic aromatic compounds, such as 5-Acetyl-5,10-dihydrophenazine, are also of interest in pharmaceutical research . They can serve as biologically active ingredients in pharmaceuticals .

Material Sciences

Highly electron-rich and redox-active compounds like 5-Acetyl-5,10-dihydrophenazine are potentially useful building blocks in material sciences . In the course of studies to develop new electronic and magnetic materials, electron-donating π-electronic systems possessing oxidation potentials in the range of +0.1 to +0.3 V vs SCE are required . 5,10-Disubstituted 5,10-dihydrophenazines seem to be attractive compounds satisfying such conditions .

Development of New Synthetic Methods

The compound has been used in the development of new synthetic methods . For instance, a novel iron-catalyzed intramolecular ring-closing C–H amination reaction of o-phenylenediamines was developed using 5-Acetyl-5,10-dihydrophenazine .

将来の方向性

作用機序

Target of Action

5-Acetyl-5,10-dihydrophenazine is a type of phenazine, which is a nitrogen-containing colored aromatic secondary metabolite . Phenazines are produced by many bacterial species and excreted into the environment . They act as broad-specificity antibiotics and as virulence as well as survival factors in infectious disease . Therefore, the primary targets of 5-Acetyl-5,10-dihydrophenazine are likely to be bacterial cells.

Mode of Action

It is known that phenazines, in general, have redox activity . This means they can accept and donate electrons, which can disrupt the normal metabolic processes of their targets, leading to cell death .

Biochemical Pathways

Phenazines are synthesized from chorismic acid via a series of enzymatic reactions . The enzymes involved include PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) . PDC and PCA then act as “core” phenazines that strain-specific enzymes convert to the over 150 phenazine derivatives that have been isolated from natural sources until today .

Result of Action

The result of the action of 5-Acetyl-5,10-dihydrophenazine is likely to be the disruption of normal metabolic processes in bacterial cells, leading to cell death . This is due to its redox activity, which allows it to accept and donate electrons .

Action Environment

The action of 5-Acetyl-5,10-dihydrophenazine can be influenced by environmental factors. For instance, it has been shown that 5,10-Dihydrophenazine was formed from phenazine by Pseudomonas cepacia in growing cultures at low oxygen tensions This suggests that the action of 5-Acetyl-5,10-dihydrophenazine may also be influenced by oxygen levels

特性

IUPAC Name |

1-(10H-phenazin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10(17)16-13-8-4-2-6-11(13)15-12-7-3-5-9-14(12)16/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWFQUIOUAXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352236 | |

| Record name | ZINC00123843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-5,10-dihydrophenazine | |

CAS RN |

18345-95-4 | |

| Record name | ZINC00123843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3348687.png)

![2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B3348695.png)